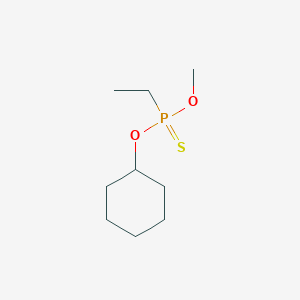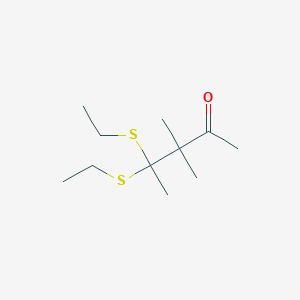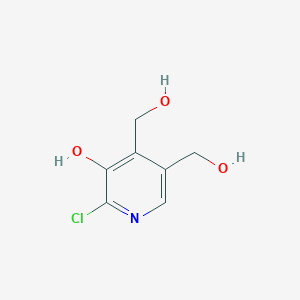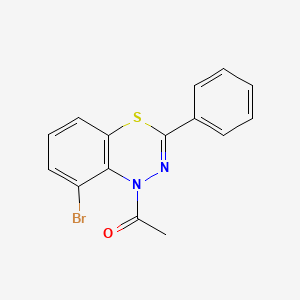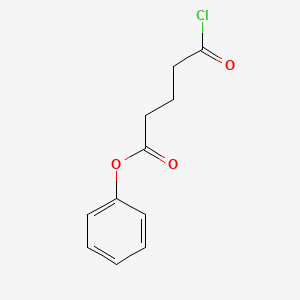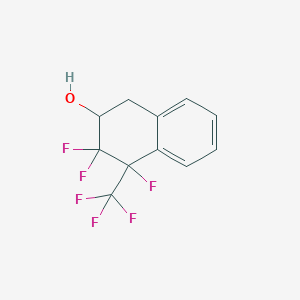
3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of perfluorobutene with ammonia in ether at low temperatures (-15 to -10°C) to form intermediate compounds, which are then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for producing 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol would likely involve similar steps as the synthetic routes but optimized for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of materials with high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can influence its binding affinity to enzymes and receptors, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4-Trifluoro-4-methyloctane
- cis-1,3-dibromocyclobutane
- 4-bromo-2-fluoro-3,3-dimethylnonane
Comparison
Compared to similar compounds, 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as higher thermal stability and resistance to oxidation, making it valuable for specialized applications.
Properties
CAS No. |
62409-61-4 |
|---|---|
Molecular Formula |
C11H8F6O |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3,3,4-trifluoro-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C11H8F6O/c12-9(11(15,16)17)7-4-2-1-3-6(7)5-8(18)10(9,13)14/h1-4,8,18H,5H2 |
InChI Key |
XUTLHEWLHXWXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=CC=CC=C21)(C(F)(F)F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


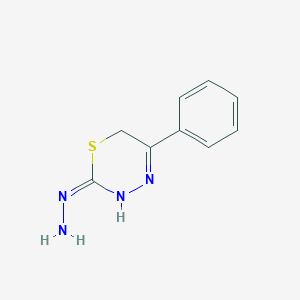
![4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14533518.png)
![8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14533526.png)
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-](/img/structure/B14533534.png)
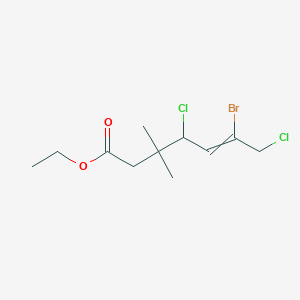
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
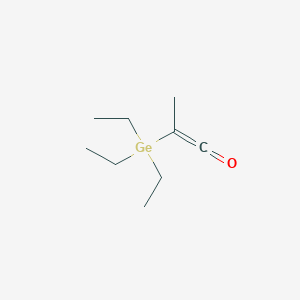
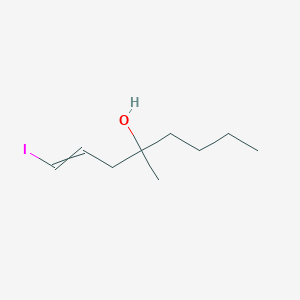
![2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine](/img/structure/B14533573.png)
